An In-depth Technical Guide to the Chemical Properties of 6-Chloroindolizine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-Chloroindolizine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives represent a significant class of nitrogen-fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1] As bioisosteres of indole, they possess a unique bicyclic aromatic framework that imparts a range of interesting biological activities.[1] Among the vast library of indolizine derivatives, 6-Chloroindolizine-2-carboxylic acid stands out as a promising scaffold for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 2-position on the indolizine core offers unique electronic and steric properties, influencing its reactivity and potential biological targets.
This technical guide provides a comprehensive overview of the chemical properties of 6-Chloroindolizine-2-carboxylic acid, including its physicochemical characteristics, synthesis, reactivity, and potential applications. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Physicochemical Properties
While specific experimental data for 6-Chloroindolizine-2-carboxylic acid is not extensively reported in the literature, its fundamental properties can be predicted based on its structure and data from closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | [2] |
| Molecular Weight | 195.6 g/mol | [2] |
| CAS Number | 1206974-04-0 | [2] |
| Predicted Density | 1.4 ± 0.1 g/cm³ | [2] |
| Predicted Refractive Index | 1.649 | [2] |
| Predicted LogP | 2.76 | [2] |
The presence of the carboxylic acid group suggests that 6-Chloroindolizine-2-carboxylic acid is likely a solid at room temperature with a relatively high melting point, similar to other aromatic carboxylic acids.[3] Its solubility is expected to be low in nonpolar solvents but should increase in polar organic solvents and aqueous basic solutions due to the formation of the carboxylate salt.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indolizine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[4] The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5] A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[5]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.6 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of 6-Chloroindolizine-2-carboxylic acid
A definitive, detailed experimental protocol for the synthesis of 6-Chloroindolizine-2-carboxylic acid is not explicitly available in the reviewed literature. However, its synthesis can be envisioned through established methods for constructing the indolizine ring system, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities. The Tschitschibabin reaction and 1,3-dipolar cycloaddition are two of the most common and versatile methods for indolizine synthesis.[1][6]
Proposed Synthetic Approach: Modified Tschitschibabin Reaction
A plausible synthetic route could involve a modified Tschitschibabin reaction. This approach would begin with the quaternization of a suitably substituted pyridine, followed by a base-mediated intramolecular cyclization.
Experimental Protocol: A General Procedure for Tschitschibabin Indolizine Synthesis [7]
Step 1: Synthesis of the Pyridinium Salt
-
Dissolve the appropriately substituted pyridine (e.g., a 5-chloropyridine derivative) (1.0 mmol) and an α-halo carbonyl compound bearing a precursor to the carboxylic acid group (e.g., ethyl bromopyruvate) (1.0 mmol) in anhydrous acetone (10 mL).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the pyridinium salt to precipitate.
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Suspend the synthesized pyridinium salt (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide, 15 mL).
-
Add a base (e.g., sodium carbonate, potassium carbonate, or triethylamine) (2.0 mmol) to the suspension.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the time required for the reaction to complete, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the indolizine ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified indolizine ester in a mixture of a suitable solvent (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to afford the final product, 6-Chloroindolizine-2-carboxylic acid.
Caption: Proposed synthesis of 6-Chloroindolizine-2-carboxylic acid.
Purification
The purification of the final product, 6-Chloroindolizine-2-carboxylic acid, would typically involve recrystallization from a suitable solvent or a mixture of solvents.[8] Given its acidic nature, an acid-base extraction can also be employed to remove non-acidic impurities.[8] The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove impurities, and then re-precipitated by the addition of acid.
Reactivity of 6-Chloroindolizine-2-carboxylic acid
The reactivity of 6-Chloroindolizine-2-carboxylic acid is dictated by the interplay of the electron-rich indolizine core and the electron-withdrawing nature of the chloro and carboxylic acid substituents.
Reactivity of the Indolizine Ring
The indolizine ring system is known to be electron-rich and susceptible to electrophilic substitution. However, the precise location of substitution is influenced by the existing substituents. The carboxylic acid group at the 2-position and the chlorine atom at the 6-position will deactivate the ring towards electrophilic attack to some extent and direct incoming electrophiles to specific positions. Further experimental studies are required to elucidate the exact regioselectivity of electrophilic reactions on this particular scaffold.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the 2-position can undergo typical reactions of carboxylic acids. These include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC, or T3P®) followed by reaction with an amine to yield the corresponding amide.[9] This is a crucial transformation for generating libraries of compounds for biological screening.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reactivity pathways for 6-Chloroindolizine-2-carboxylic acid.
Potential Applications in Drug Discovery
Indolizine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The structural features of 6-Chloroindolizine-2-carboxylic acid make it an attractive candidate for further investigation in drug discovery programs.
-
Anticancer Agents: The indolizine scaffold is present in several compounds with demonstrated antiproliferative activities against various cancer cell lines.[6] The chloro and carboxylic acid groups can be strategically modified to optimize interactions with biological targets.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzymes. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[10]
-
Fluorescent Probes: The inherent fluorescence of the indolizine core suggests potential applications in the development of fluorescent probes for biological imaging and sensing.
The synthesis of a library of derivatives from 6-Chloroindolizine-2-carboxylic acid, particularly amides and esters, would be a valuable strategy to explore its structure-activity relationships (SAR) and identify lead compounds for various therapeutic targets.
Conclusion
6-Chloroindolizine-2-carboxylic acid is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently limited, its chemical properties and reactivity can be largely inferred from the well-established chemistry of the indolizine ring system and the carboxylic acid functional group. This technical guide provides a foundational understanding of this molecule and highlights the need for further experimental investigation to fully characterize its properties and unlock its therapeutic potential. The synthetic strategies and reactivity patterns discussed herein offer a roadmap for researchers to design and synthesize novel derivatives for biological evaluation.
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